1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol
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Overview
Description
1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol is a complex organic compound that features a benzimidazole core linked to phenoxy and methylphenoxy groups
Preparation Methods
The synthesis of 1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the reaction of 3-methylphenol with epichlorohydrin to form 2-[(3-methylphenoxy)methyl]oxirane . This intermediate is then reacted with 1H-benzimidazole under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
- 2-[(3-methylphenoxy)methyl]oxirane
- 2-(3-methylphenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C24H24N2O3/c1-18-8-7-11-21(14-18)29-17-24-25-22-12-5-6-13-23(22)26(24)15-19(27)16-28-20-9-3-2-4-10-20/h2-14,19,27H,15-17H2,1H3 |
InChI Key |
OLBHGOZMYYXEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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